molecular formula C12H10ClN3 B1482741 2-(4-(chloromethyl)-3-phenyl-1H-pyrazol-1-yl)acetonitrile CAS No. 2092276-85-0

2-(4-(chloromethyl)-3-phenyl-1H-pyrazol-1-yl)acetonitrile

Cat. No.: B1482741
CAS No.: 2092276-85-0
M. Wt: 231.68 g/mol
InChI Key: BFUFEMTVKFPSTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(chloromethyl)-3-phenyl-1H-pyrazol-1-yl)acetonitrile is a useful research compound. Its molecular formula is C12H10ClN3 and its molecular weight is 231.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Antioxidants

One of the compound's applications involves the synthesis of polyfunctionally substituted heterocycles, such as pyrazoles, pyridines, tetrazoles, thiazoles, thiophenes, and chromenes, incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety. Such derivatives have been evaluated for their antioxidant activity, with some showing comparable effects to ascorbic acid, indicating their potential in medicinal chemistry for therapeutic purposes (El‐Mekabaty, 2015).

Metal Complexes

Another significant application is in the formation of metallomacrocyclic palladium(II) complexes. The synthesis of new hybrid pyrazole ligands and their reaction with palladium(II) chloride has been explored, leading to the formation of complexes with varied structures depending on the solvent used. These complexes have been characterized through X-ray diffraction methods and diffusion NMR studies, contributing to coordination chemistry and materials science for their potential uses in catalysis and material properties modification (Guerrero et al., 2008).

Properties

IUPAC Name

2-[4-(chloromethyl)-3-phenylpyrazol-1-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3/c13-8-11-9-16(7-6-14)15-12(11)10-4-2-1-3-5-10/h1-5,9H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFUFEMTVKFPSTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2CCl)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.